Cas no 2137607-78-2 (4-Pyrimidinamine, 6-chloro-2-[4-(dimethylamino)-3-fluorophenyl]-5-methyl-)

4-Pyrimidinamine, 6-chloro-2-[4-(dimethylamino)-3-fluorophenyl]-5-methyl- is a versatile compound with significant advantages in chemical synthesis. Its unique structure, featuring a chloro substituent and a fluorophenyl group, facilitates complex reactions. The presence of a dimethylamino group enhances solubility and reactivity. This compound is ideal for synthesizing a variety of biologically active molecules due to its structural diversity and synthetic utility.
4-Pyrimidinamine, 6-chloro-2-[4-(dimethylamino)-3-fluorophenyl]-5-methyl- structure
2137607-78-2 structure
商品名:4-Pyrimidinamine, 6-chloro-2-[4-(dimethylamino)-3-fluorophenyl]-5-methyl-
CAS番号:2137607-78-2
MF:C13H14ClFN4
メガワット:280.728464603424
CID:5259116

4-Pyrimidinamine, 6-chloro-2-[4-(dimethylamino)-3-fluorophenyl]-5-methyl- 化学的及び物理的性質

名前と識別子

    • 6-chloro-2-[4-(dimethylamino)-3-fluorophenyl]-5-methylpyrimidin-4-amine
    • 4-Pyrimidinamine, 6-chloro-2-[4-(dimethylamino)-3-fluorophenyl]-5-methyl-
    • インチ: 1S/C13H14ClFN4/c1-7-11(14)17-13(18-12(7)16)8-4-5-10(19(2)3)9(15)6-8/h4-6H,1-3H3,(H2,16,17,18)
    • InChIKey: IGEYFUPIKCDQLZ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(C)=C(N)N=C(C2C=CC(=C(C=2)F)N(C)C)N=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 304
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 55

4-Pyrimidinamine, 6-chloro-2-[4-(dimethylamino)-3-fluorophenyl]-5-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-363293-10.0g
6-chloro-2-[4-(dimethylamino)-3-fluorophenyl]-5-methylpyrimidin-4-amine
2137607-78-2
10.0g
$3191.0 2023-03-02
Enamine
EN300-363293-0.25g
6-chloro-2-[4-(dimethylamino)-3-fluorophenyl]-5-methylpyrimidin-4-amine
2137607-78-2
0.25g
$683.0 2023-03-02
Enamine
EN300-363293-0.05g
6-chloro-2-[4-(dimethylamino)-3-fluorophenyl]-5-methylpyrimidin-4-amine
2137607-78-2
0.05g
$624.0 2023-03-02
Enamine
EN300-363293-5.0g
6-chloro-2-[4-(dimethylamino)-3-fluorophenyl]-5-methylpyrimidin-4-amine
2137607-78-2
5.0g
$2152.0 2023-03-02
Enamine
EN300-363293-1.0g
6-chloro-2-[4-(dimethylamino)-3-fluorophenyl]-5-methylpyrimidin-4-amine
2137607-78-2
1g
$0.0 2023-06-07
Enamine
EN300-363293-0.5g
6-chloro-2-[4-(dimethylamino)-3-fluorophenyl]-5-methylpyrimidin-4-amine
2137607-78-2
0.5g
$713.0 2023-03-02
Enamine
EN300-363293-0.1g
6-chloro-2-[4-(dimethylamino)-3-fluorophenyl]-5-methylpyrimidin-4-amine
2137607-78-2
0.1g
$653.0 2023-03-02
Enamine
EN300-363293-2.5g
6-chloro-2-[4-(dimethylamino)-3-fluorophenyl]-5-methylpyrimidin-4-amine
2137607-78-2
2.5g
$1454.0 2023-03-02

4-Pyrimidinamine, 6-chloro-2-[4-(dimethylamino)-3-fluorophenyl]-5-methyl- 関連文献

4-Pyrimidinamine, 6-chloro-2-[4-(dimethylamino)-3-fluorophenyl]-5-methyl-に関する追加情報

4-Pyrimidinamine, 6-chloro-2-[4-(dimethylamino)-3-fluorophenyl]-5-methyl- (CAS No. 2137607-78-2): A Comprehensive Overview

4-Pyrimidinamine, 6-chloro-2-[4-(dimethylamino)-3-fluorophenyl]-5-methyl- is a significant compound in the realm of pharmaceutical chemistry, exhibiting a complex molecular structure that has garnered considerable attention for its potential applications in drug development. This compound, identified by its CAS number 2137607-78-2, belongs to the pyrimidine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities. The structural features of this molecule, including its chloro and fluoro substituents, as well as the dimethylamino group, contribute to its unique chemical properties and reactivity, making it a subject of intense research interest.

The< strong>6-chloro moiety in the molecule is particularly noteworthy, as chlorine atoms are often employed in medicinal chemistry to enhance metabolic stability and binding affinity. In the context of 4-Pyrimidinamine, 6-chloro-2-[4-(dimethylamino)-3-fluorophenyl]-5-methyl-, this substituent likely plays a crucial role in modulating the compound's interaction with biological targets. Furthermore, the presence of a 5-methyl group contributes to the overall steric environment of the molecule, influencing its pharmacokinetic profile and potential therapeutic efficacy.

The< strong>2-[4-(dimethylamino)-3-fluorophenyl] portion of the compound is another key feature that warrants detailed examination. The dimethylamino group is a well-known pharmacophore that can enhance solubility and bioavailability, while the fluorine atom at position 3 introduces additional electronic and steric effects. These modifications are often strategically incorporated into drug candidates to optimize their pharmacological properties. Recent studies have highlighted the importance of fluorine-containing compounds in medicinal chemistry, demonstrating their ability to improve binding affinity and metabolic stability.

In recent years, there has been a growing interest in developing novel therapeutic agents based on pyrimidine derivatives due to their broad spectrum of biological activities. Pyrimidines are integral components of nucleic acids and have been extensively explored for their roles in various biological processes. The compound 4-Pyrimidinamine, 6-chloro-2-[4-(dimethylamino)-3-fluorophenyl]-5-methyl-, with its intricate structural framework, represents a promising candidate for further investigation in this field.

The< strong>CAS number 2137607-78-2 provides a unique identifier for this compound, facilitating its recognition and study within the scientific community. This standardized nomenclature system ensures that researchers worldwide can accurately reference and discuss this molecule, fostering collaboration and accelerating the pace of discovery. The CAS registry number is an essential tool for chemists and pharmacologists involved in drug discovery and development.

The synthesis of< strong>4-Pyrimidinamine, 6-chloro-2-[4-(dimethylamino)-3-fluorophenyl]-5-methyl- involves a series of carefully orchestrated chemical reactions that require precise control over reaction conditions and reagent selection. The process likely begins with the preparation of key intermediates such as halogenated pyrimidines and fluorinated aromatic compounds. These intermediates are then subjected to functional group transformations, including nucleophilic substitution reactions and condensation reactions, to construct the desired molecular framework.

The< strong>6-chloro substituent is typically introduced during later stages of synthesis to ensure optimal regioselectivity and yield. The< strong>5-methyl group may be incorporated early on to establish the core structure before further modifications are made. The presence of the< strong>[4-(dimethylamino)-3-fluorophenyl] moiety necessitates careful handling due to its sensitivity to environmental factors such as moisture and temperature.

The pharmacological profile of< strong>4-Pyrimidinamine, 6-chloro-2-[4-(dimethylamino)-3-fluorophenyl]-5-methyl- is an area of active investigation. Preliminary studies suggest that this compound may exhibit inhibitory activity against various enzymes and receptors relevant to human health. For instance, its structural features could potentially make it effective against targets involved in inflammatory diseases or cancer progression. However, further research is needed to fully elucidate its mechanism of action and therapeutic potential.

The< strong>CAS number 2137607-78-2 serves as a critical reference point for researchers studying this compound's properties and applications. By leveraging this identifier, scientists can access relevant literature, patents, and safety data to inform their experimental design and interpretation of results. The CAS registry system is an indispensable resource for anyone involved in chemical research or pharmaceutical development.

In conclusion,< strong>4-Pyrimidinamine, 6-chloro-2-[4-(dimethylamino)-3-fluorophenyl]-5-methyl-, identified by its CAS number 2137607-78-2, represents a fascinating subject for medicinal chemistry research. Its complex structure and unique functional groups offer numerous possibilities for developing novel therapeutic agents. As research continues to uncover new insights into its pharmacological properties, this compound holds promise for contributing to advancements in human health care.

おすすめ記事

推奨される供給者
atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
atkchemica
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD